

Application Notes: 2,4-Dimethoxyphenylboronic Acid in the Synthesis of Combretastatin Analogues

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Compound of Interest

Compound Name: 2,4-Dimethoxyphenylboronic acid

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Introduction

2,4-Dimethoxyphenylboronic acid is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.^[1] This application note details its use in the synthesis of complex natural product analogues, specifically focusing on the preparation of a combretastatin A-4 analogue. Combretastatin A-4, a natural product isolated from the African bush willow *Combretum caffrum*, is a potent inhibitor of tubulin polymerization and exhibits significant anti-cancer and anti-angiogenic properties. The synthesis of structurally diverse analogues is crucial for developing new therapeutic agents with improved efficacy and pharmacokinetic profiles.

The dimethoxy substitution pattern of **2,4-dimethoxyphenylboronic acid** allows for the introduction of a key structural motif present in many biologically active molecules. This note provides a detailed experimental protocol for a Suzuki cross-coupling reaction to generate a biaryl stilbene core, a central feature of combretastatin analogues.

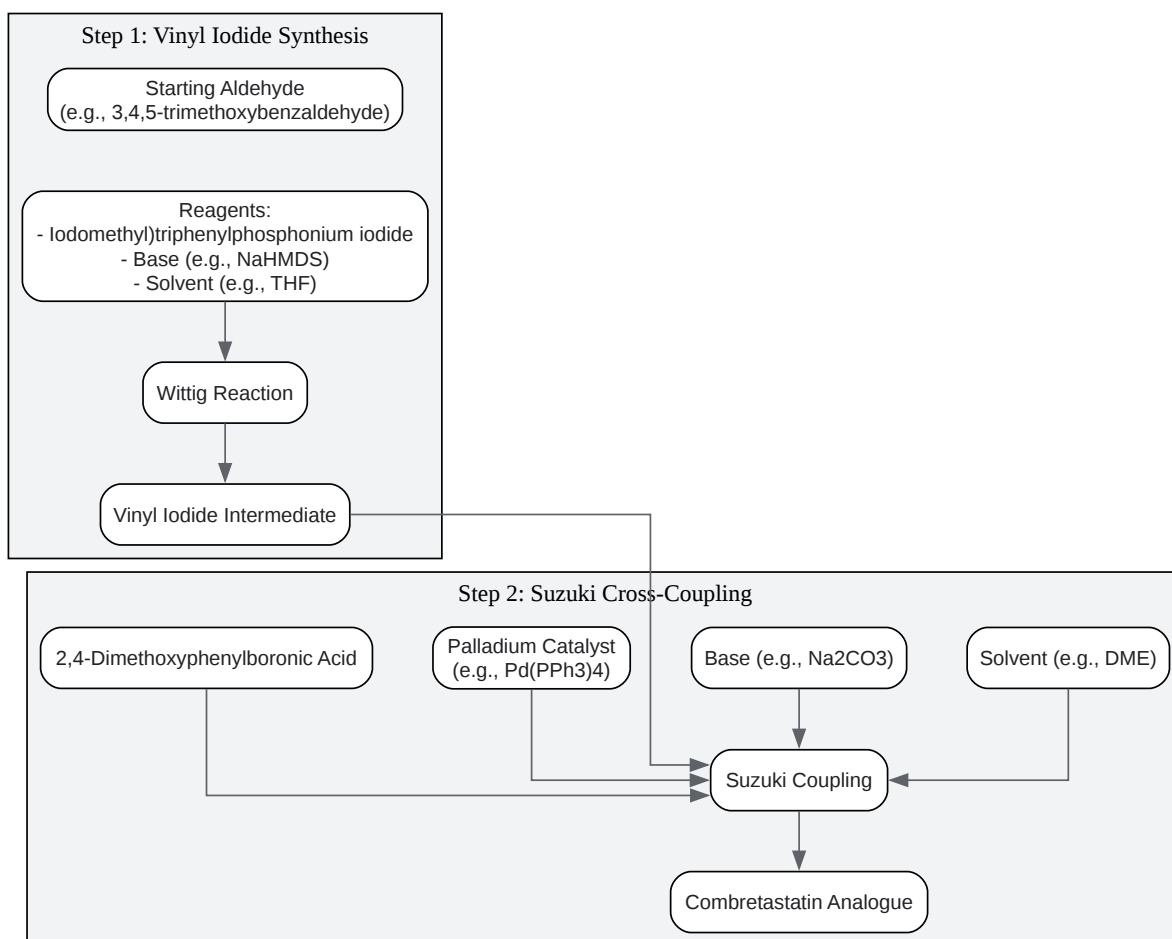
Key Applications

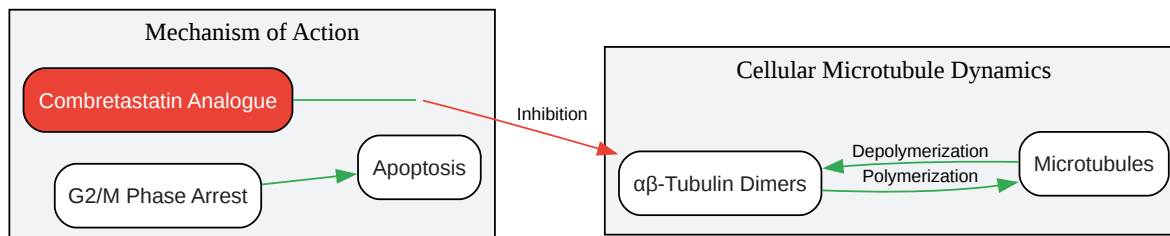
- Natural Product Analogue Synthesis:** Serves as a key building block for introducing the 2,4-dimethoxyphenyl moiety into complex molecular scaffolds.

- Drug Discovery: Enables the generation of libraries of combretastatin analogues for structure-activity relationship (SAR) studies.
- Medicinal Chemistry: The resulting biaryl structures are of significant interest for the development of novel anti-cancer agents.

Experimental Workflow

The synthesis of the combretastatin analogue is achieved through a two-step process, beginning with the preparation of a vinyl iodide intermediate followed by a Suzuki cross-coupling reaction with **2,4-dimethoxyphenylboronic acid**.





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References

- 1. researchgate.net [researchgate.net]
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